molecular formula C14H10F2O2 B7960762 Methyl 4-(2,6-difluorophenyl)benzoate CAS No. 1820704-20-8

Methyl 4-(2,6-difluorophenyl)benzoate

Cat. No.: B7960762
CAS No.: 1820704-20-8
M. Wt: 248.22 g/mol
InChI Key: BLIMKJDTYOXZNC-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-difluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a 2,6-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,6-difluorophenyl)benzoate typically involves the esterification of 4-(2,6-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products:

    Oxidation: 4-(2,6-difluorophenyl)benzoic acid.

    Reduction: 4-(2,6-difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Methyl 4-(2,6-difluorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2,6-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

  • Methyl 4-(2,6-dichlorophenyl)benzoate
  • Methyl 4-(2,6-dibromophenyl)benzoate
  • Methyl 4-(2,6-dimethylphenyl)benzoate

Comparison: Methyl 4-(2,6-difluorophenyl)benzoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated or alkylated analogs. These differences can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 4-(2,6-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-7-5-9(6-8-10)13-11(15)3-2-4-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMKJDTYOXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230399
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-20-8
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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